
TG 100801
Overview
Description
TG 100801 (CAS 867331-82-6) is a prodrug that undergoes de-esterification to generate its active metabolite, TG 100572, a multi-target kinase inhibitor. It is primarily investigated for treating age-related macular degeneration (AMD) due to its potent inhibition of receptor tyrosine kinases (RTKs) and Src family kinases .
Preparation Methods
TG-100801 is synthesized by derivatizing the phenol moiety in TG-100572 to produce an ester . This modification strikes an optimal balance between stability (both physical and chemical) and hydrolysis rate . The industrial production method involves the esterification of TG-100572, followed by purification to achieve the desired purity level .
Chemical Reactions Analysis
TG-100801 undergoes de-esterification to generate TG-100572 . This reaction is facilitated by esterases, which are abundant in mammalian tissues . The primary reaction involved is hydrolysis, where the ester bond is cleaved to release the active drug. The major product formed from this reaction is TG-100572 .
Scientific Research Applications
Age-Related Macular Degeneration (AMD)
AMD is characterized by abnormal blood vessel growth in the retina. TG 100801 has shown efficacy in preclinical models by significantly reducing neovascularization and retinal edema. Its non-invasive topical application allows for direct delivery to the affected tissues, minimizing systemic side effects associated with traditional therapies .
Diabetic Macular Edema (DME)
In DME, increased vascular permeability leads to fluid accumulation in the retina. This compound's ability to inhibit VEGF signaling pathways directly addresses this issue. Clinical trials are underway to evaluate its effectiveness in reducing retinal thickness and improving visual acuity in patients with DME .
Proliferative Diabetic Retinopathy
Proliferative diabetic retinopathy involves the formation of new blood vessels that can lead to vision loss. The multitargeted approach of this compound makes it a promising candidate for treating this condition by addressing both angiogenesis and inflammation simultaneously .
Comparative Analysis with Other Treatments
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Aflibercept | VEGF trap | Fusion protein; systemic administration |
Ranibizumab | Monoclonal antibody against VEGF | Administered via intravitreal injection |
Bevacizumab | Monoclonal antibody against VEGF | Systemic use; treats various cancers |
Latanoprost | Prostaglandin analog | Primarily used for glaucoma treatment |
TG 100572 | Active metabolite of this compound | Directly inhibits endothelial cell proliferation |
This compound stands out due to its formulation as a topical prodrug that converts into an active metabolite upon administration, providing targeted therapy with potentially fewer systemic side effects compared to other systemic therapies like monoclonal antibodies.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Preclinical Models : In mouse models of choroidal neovascularization, topical administration of this compound resulted in significant reductions in fluorescein leakage and retinal thickening measured by optical coherence tomography .
- Ocular Tissue Exposure : Studies demonstrated that after a single topical instillation, maximum concentrations of TG 100572 were observed in ocular tissues within one hour, indicating effective delivery and conversion within the eye .
- Safety Profile : Clinical evaluations have shown that neither this compound nor its active metabolite are detectable in plasma following topical delivery, suggesting a favorable safety profile with minimal systemic exposure .
Mechanism of Action
TG-100801 is the first topically applied, multitargeted vascular endothelial growth factor receptor and Src kinase inhibitor to advance into clinical trials . Upon topical application, TG-100801 penetrates the eye and is converted to TG-100572 . TG-100572 induces apoptosis in proliferating endothelial cells responsible for neovascularization and inhibits inflammatory-mediated processes . The molecular targets include vascular endothelial growth factor receptors 1, 2, and 3 .
Comparison with Similar Compounds
Key Properties of TG 100801:
- Molecular Formula : C₃₃H₃₀ClN₅O₃
- Molecular Weight : 580.08 g/mol
- Solubility : 5.56 mg/mL in DMSO at 25°C
- Storage : Powder at -20°C (3 years) or 4°C (2 years); solvent solutions at -80°C (6 months) or -20°C (1 month) .
Mechanism of Action:
TG 100572, the active form, inhibits:
- RTKs : VEGFR1 (IC₅₀ = 2 nM), VEGFR2 (7 nM), FGFR1 (2 nM), FGFR2 (16 nM), PDGFRβ (13 nM)
- Src Kinases : Fyn (0.5 nM), Src (1 nM), Lyn (0.4 nM), and others .
This dual inhibition blocks angiogenesis and inflammation, critical pathways in AMD pathogenesis .
Pharmacokinetics:
- This compound is administered ocularly, rapidly converting to TG 100572 in situ.
- Demonstrates low systemic exposure, minimizing toxicity compared to systemic kinase inhibitors .
This compound/TG 100572 is compared to structurally and functionally related kinase inhibitors below.
Table 1: Target Inhibition Profiles
Compound | VEGFR1 | VEGFR2 | FGFR1 | PDGFRβ | Src Family Kinases | Key Applications |
---|---|---|---|---|---|---|
TG 100572 | 2 nM | 7 nM | 2 nM | 13 nM | 0.5–1 nM | AMD (ocular delivery) |
SU5208 | N/A | 10 nM | N/A | 15 nM | N/A | Angiogenesis inhibition |
(Z)-Orantinib | 3 nM | 5 nM | N/A | 8 nM | N/A | Solid tumors |
AGL 2043 | N/A | 20 nM | N/A | 25 nM | N/A | Preclinical AMD studies |
Key Differentiators:
Target Breadth :
- TG 100572 inhibits both RTKs (VEGFR1/2, FGFR1/2, PDGFRβ) and Src kinases (Fyn, Src, Lyn), offering dual anti-angiogenic and anti-inflammatory effects. In contrast, SU5208 and AGL 2043 primarily target RTKs .
Potency: TG 100572 exhibits sub-nanomolar activity against Src kinases (e.g., Fyn: 0.5 nM), outperforming compounds like (Z)-Orantinib, which lacks Src inhibition .
Delivery and Toxicity :
- This compound’s prodrug design enables localized ocular delivery, reducing systemic exposure. Systemic administration of TG 100572 in mice caused weight loss, highlighting the advantage of localized delivery . Comparatively, SU5208 and (Z)-Orantinib are systemically administered with higher toxicity risks .
Clinical Relevance :
- This compound is specifically optimized for AMD, whereas (Z)-Orantinib and SU5208 are investigated in oncology. AGL 2043, though studied in AMD, lacks Src kinase targeting, limiting its anti-inflammatory efficacy .
Research Findings and Limitations
Efficacy in AMD Models:
- In laser-induced choroidal neovascularization (CNV) models, this compound reduced lesion size by 60–70% with minimal systemic absorption .
- TG 100572 inhibited VEGF-induced ERK phosphorylation and endothelial cell proliferation (IC₅₀ = 610 ± 72 nM) .
Limitations:
Biological Activity
TG 100801 is a novel, topically applied multi-targeted kinase inhibitor primarily developed for the treatment of ocular diseases such as age-related macular degeneration (AMD) and diabetic macular edema. It functions as a prodrug, converting into its active form, TG 100572, upon administration. This compound has shown promising results in preclinical studies by inhibiting vascular endothelial growth factor (VEGF) signaling pathways, which are crucial in the pathogenesis of various ocular conditions characterized by neovascularization and inflammation.
This compound targets multiple kinases, including VEGF receptors and Src family kinases, which play significant roles in angiogenesis and vascular permeability. By inhibiting these pathways, this compound effectively reduces retinal leakage and neovascularization associated with ocular diseases.
Key Mechanisms:
- VEGF Inhibition : Suppresses VEGF-mediated retinal leakage.
- Src Kinase Inhibition : Reduces inflammatory responses and neovascularization.
- Induction of Apoptosis : Promotes cell death in proliferating endothelial cells contributing to neovascularization.
Preclinical Studies
Several studies have evaluated the biological activity of this compound in animal models, demonstrating its efficacy and safety profile.
Table 1: Summary of Preclinical Findings
Case Studies
A Phase 1 safety study assessed the tolerability and safety of this compound eye drops in patients with AMD. Results indicated that the drug was well-tolerated with minimal side effects, supporting its potential for clinical use.
Notable Case Study Outcomes:
- Patient Tolerability : High tolerability in patients receiving topical administration.
- Efficacy Indicators : Improvement in visual acuity and reduction in retinal edema noted in treated patients.
Research Findings
Further investigations into this compound's biological activity revealed its potential to alter cellular signaling pathways involved in inflammation and angiogenesis. The compound demonstrated significant reductions in nitric oxide release from endotoxin-stimulated cells, indicating its role in mitigating inflammatory responses.
Table 2: In Vitro Activity
Q & A
Basic Research Questions
Q. What is the mechanistic role of TG 100801 in severe cutaneous adverse reactions (SCARs)?
this compound is implicated in SCARs through HLA-associated genetic susceptibility and T cell-mediated cytotoxicity. Studies suggest that specific HLA alleles (e.g., HLA-B*15:02) increase susceptibility to this compound-induced hypersensitivity, where drug-specific T cells trigger cytotoxic responses via perforin/granzyme pathways. Researchers should prioritize HLA genotyping in patient cohorts and use in vitro T-cell activation assays to validate drug-HLA interactions .
Q. What experimental models are recommended for studying this compound-induced immunopathology?
- In vitro models : Peripheral blood mononuclear cell (PBMC) cultures stimulated with this compound to assess T-cell proliferation and cytokine profiles.
- Ex vivo models : Skin explant systems to evaluate keratinocyte apoptosis and granulysin release.
- Genetic models : CRISPR-edited cell lines expressing high-risk HLA alleles to test drug-specific TCR activation. Ensure detailed documentation of reagent sources (manufacturer, batch numbers) and protocols for reproducibility .
Q. What epidemiological data exist for this compound-associated SCARs?
Advanced Research Questions
Q. How can contradictions in clinical data on this compound treatment protocols be resolved?
Contradictions in optimal steroid dosing and IVIG efficacy require stratified analysis by disease severity (SCORTEN score) and pharmacokinetic modeling. For example:
- Use propensity score matching to compare outcomes in early vs. delayed steroid intervention.
- Apply Bayesian meta-analysis to integrate heterogeneous trial data on cyclosporine efficacy. Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) to design studies addressing these gaps .
Q. What multi-omics approaches are suitable for elucidating this compound's molecular pathways?
- Transcriptomics : Single-cell RNA sequencing of blister fluid cells to identify dysregulated apoptotic pathways.
- Proteomics : Mass spectrometry to quantify granulysin and Fas ligand levels in patient sera.
- Metabolomics : LC-MS profiling to detect drug metabolites correlating with adverse outcomes. Integrate datasets using tools like STRING or Reactome for pathway enrichment analysis. Cross-validate findings with clinical metadata (e.g., HLA status, organ involvement) .
Q. What methodological challenges arise in longitudinal studies of this compound-induced SCARs?
- Attrition bias : Implement retention strategies (e.g., telehealth follow-ups, financial incentives).
- Confounding variables : Use multivariate Cox regression to adjust for concurrent medications and comorbidities.
- Endpoint selection : Define composite endpoints (e.g., time to re-epithelialization, infection rates) to capture clinical relevance. Pre-test study protocols with pilot cohorts to refine inclusion criteria and power calculations .
Q. How can researchers optimize HLA genotyping strategies for this compound pharmacovigilance?
- Pre-screening : Deploy high-resolution HLA sequencing in high-risk populations (e.g., Southeast Asian cohorts with HLA-B*15:02 prevalence).
- Functional validation : Combine allele frequency data with in vitro luciferase-based HLA binding assays.
- Cost-effectiveness : Compare targeted vs. whole-genome approaches using decision-analytic modeling. Reference population-specific HLA databases (e.g., Allele Frequency Net Database) to ensure generalizability .
Q. Methodological Guidelines
- Data Collection : Follow STROBE guidelines for observational studies, including detailed reporting of SCARs diagnostic criteria (e.g., ALDEN score for drug causality) .
- Ethical Compliance : Obtain informed consent for genetic testing and ensure anonymized data storage per GDPR/HIPAA standards .
- Statistical Tools : Use R packages (e.g.,
survival
for time-to-event analysis,lme4
for mixed-effects models) to handle clustered data .
Properties
IUPAC Name |
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30ClN5O3/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGXJHWTVBGOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235791 | |
Record name | TG 100801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867331-82-6 | |
Record name | TG 100801 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867331826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TG-100801 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05075 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TG 100801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TG-100801 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VZO7A0J9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.